2-Isobutyl-3-methylpyrazine-d3
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Overview
Description
2-Isobutyl-3-methylpyrazine-d3 is a deuterated analog of 2-Isobutyl-3-methylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in studies involving the pharmacokinetics and metabolic profiling of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3-methylpyrazine-d3 typically involves the deuteration of 2-Isobutyl-3-methylpyrazine. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3-methylpyrazine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Isobutyl-3-methylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-methylpyrazine-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track the movement and transformation of the compound within a system. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-3-methylpyrazine: The non-deuterated analog of 2-Isobutyl-3-methylpyrazine-d3.
2-Methyl-3-isobutylpyrazine: Another analog with similar structural features.
2-Ethyl-3-methylpyrazine: A compound with a different alkyl group but similar pyrazine core.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in scientific studies .
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
153.24 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3/i3D3 |
InChI Key |
ZHMIODDNZRIENW-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CN=C1CC(C)C |
Canonical SMILES |
CC1=NC=CN=C1CC(C)C |
Origin of Product |
United States |
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